2-Iodo-3,4,5-trimethoxy-1-methylbenzene
Description
Properties
IUPAC Name |
4-iodo-1,2,3-trimethoxy-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO3/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBCLRJCLRRTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1I)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4,5-trimethoxy-1-methylbenzene typically involves the iodination of 3,4,5-trimethoxy-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4,5-trimethoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Reduction: Formation of 3,4,5-trimethoxy-1-methylbenzene by replacing the iodine atom with hydrogen.
Scientific Research Applications
-
Synthesis of Complex Molecules
- 2-Iodo-3,4,5-trimethoxy-1-methylbenzene is utilized in the synthesis of various complex organic molecules through cross-coupling reactions. For instance, it has been employed in photoinduced inverse Sonogashira coupling reactions to form alkynylated products with high yields . This method showcases its versatility in forming carbon-carbon bonds under mild conditions.
-
Medicinal Chemistry
- The compound has been studied for its potential neuroprotective properties. Research indicates that derivatives of this compound can attenuate neurotoxicity induced by methylglyoxal by activating GLP-1 receptors and enhancing neurotrophic factors . This suggests its potential as a therapeutic agent in treating neurodegenerative diseases.
- Electrophilic Substitution Reactions
-
Radical Chemistry
- The compound has been involved in radical-mediated reactions, where it acts as a radical precursor. Studies have shown that under certain conditions, it can generate alkynyl radicals that participate in further chemical transformations . This property is particularly useful in synthetic organic chemistry for creating diverse molecular architectures.
Case Study 1: Photoinduced Reactions
In a study focusing on photoinduced reactions involving this compound, researchers demonstrated its effectiveness in facilitating alkynylation processes under light irradiation. The reaction conditions were optimized to achieve high yields of the desired products while minimizing side reactions .
Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of a derivative of this compound against methylglyoxal-induced toxicity in neuronal cells. The results indicated significant attenuation of oxidative stress markers and improved cell viability, highlighting its potential role as a therapeutic agent for neuroprotection .
Mechanism of Action
The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Key Functional Groups |
|---|---|---|---|---|
| 2-Iodo-3,4,5-trimethoxy-1-methylbenzene | C₁₀H₁₃IO₃ | 308.12 (estimated) | 2 | Iodo, Methoxy, Methyl |
| 2-Bromo-3,4,5-trimethoxy-1-methylbenzene | C₁₀H₁₃BrO₃ | 285.11 | 2 | Bromo, Methoxy, Methyl |
| 5-Iodo-1,2,3-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 5 | Iodo, Methoxy |
| 2-Chloro-1,3,5-trimethoxybenzene | C₉H₁₁ClO₃ | 202.63 | 2 | Chloro, Methoxy |
Research Findings
- Synthetic Routes : and highlight the use of halogenation (bromine/iodine) and transition-metal-catalyzed reactions (e.g., Heck coupling) for constructing iodinated benzene frameworks. Microwave-assisted synthesis improves reaction efficiency .
- Reactivity Trends : Iodine’s large atomic radius and polarizability make it superior to bromine or chlorine in facilitating radical reactions (e.g., cyclizations in ) .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 2-Iodo-3,4,5-trimethoxy-1-methylbenzene, and how can purity be optimized?
- Methodology : The compound can be synthesized via electrophilic iodination of a pre-functionalized benzene derivative. For example, trimethoxy-methylbenzene precursors can undergo iodination using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene), which are effective for regioselective substitutions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity optimization requires monitoring by TLC and confirmation via HPLC (C18 column, methanol/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify methoxy, methyl, and iodine-substituted aromatic protons. The deshielding effect of iodine aids in assigning positions (e.g., H NMR: δ 3.8–4.0 ppm for methoxy groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 348.0 for CHIO) .
- IR : Stretching vibrations for C-I (~500 cm) and methoxy C-O (~1250 cm) provide structural confirmation .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use N95 masks, gloves, and eye protection due to potential respiratory and dermal irritation .
- Work in a fume hood to avoid inhalation of airborne particles.
- Store in airtight containers away from light to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the steric and electronic environment influence the regioselectivity of iodination in polymethoxybenzene systems?
- Methodology :
- Regioselectivity is governed by methoxy group orientation. Ortho/para-directing methoxy groups enhance electron density at specific positions. Computational modeling (DFT calculations) predicts reactive sites by analyzing Fukui indices and electrostatic potential maps .
- Experimental validation involves synthesizing isomers and comparing H NMR chemical shifts with computational predictions. Contradictions in regiochemical outcomes may arise from solvent polarity or reagent choice (e.g., iodine monochloride vs. hypervalent iodine) .
Q. What are the thermal stability profiles of this compound under reaction conditions?
- Methodology :
- Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., onset at ~200°C for similar iodo-trimethoxybenzenes) .
- Monitor stability in common solvents (DMF, THF) via H NMR over 24-hour intervals. Degradation products (e.g., deiodinated species) are identified using GC-MS .
Q. How can conflicting data on reaction yields be resolved in cross-coupling applications?
- Methodology :
- Yield discrepancies often stem from trace moisture or oxygen. Use Schlenk techniques for moisture-sensitive reactions (e.g., Suzuki-Miyaura couplings) .
- Optimize catalyst systems: Pd(PPh) may underperform compared to Pd(OAc)/SPhos in aryl iodide couplings. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .
Q. What role does this compound play in studying surface adsorption in environmental chemistry?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
